6-imino-11-methyl-2-oxo-7-(oxolan-2-ylmethyl)-N-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Description
This compound features a complex tricyclic core (1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene) with functional groups including an imino (NH), oxo (C=O), oxolane-derived methyl substituent, and a phenylethyl carboxamide side chain. Computational tools like ORTEP-3 () or SIR97 () may aid in crystallographic analysis of its 3D conformation.
Properties
IUPAC Name |
6-imino-11-methyl-2-oxo-7-(oxolan-2-ylmethyl)-N-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N5O3/c1-17-7-5-13-30-23(17)29-24-21(26(30)33)15-20(22(27)31(24)16-19-10-6-14-34-19)25(32)28-12-11-18-8-3-2-4-9-18/h2-5,7-9,13,15,19,27H,6,10-12,14,16H2,1H3,(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZWDXVRONCPEGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CC4CCCO4)C(=O)NCCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-imino-11-methyl-2-oxo-7-(oxolan-2-ylmethyl)-N-(2-phenylethyl)-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves multiple steps, starting from readily available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and minimize costs, as well as implementing purification techniques such as crystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
6-imino-11-methyl-2-oxo-7-(oxolan-2-ylmethyl)-N-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents such as halogens or nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while substitution reactions may introduce new functional groups such as halides or amines .
Scientific Research Applications
6-imino-11-methyl-2-oxo-7-(oxolan-2-ylmethyl)-N-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, such as enzyme inhibition or receptor modulation.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions .
Mechanism of Action
The mechanism of action of 6-imino-11-methyl-2-oxo-7-(oxolan-2-ylmethyl)-N-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound’s closest analogs include:
8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione (): Shares a spirocyclic framework but lacks the tricyclic core. Both compounds incorporate heteroatoms (N, O) and aromatic substituents, but the target compound’s oxolane-methyl group may enhance solubility compared to benzothiazole derivatives .
Cephalosporin Derivatives (): While pharmacologically distinct, these β-lactam antibiotics share fused bicyclic/tricyclic systems. The target compound’s carboxamide side chain resembles cephalosporin side chains but lacks the β-lactam ring critical for antibiotic activity .
Chemoinformatic Similarity
Using binary fingerprint similarity coefficients (), the Tanimoto index quantifies structural overlap. For instance:
| Compound Pair | Tanimoto Coefficient | Key Differences |
|---|---|---|
| Target vs. Benzothiazole Spiro | ~0.45 | Tricyclic core vs. spiro system |
| Target vs. Cephalosporin | ~0.30 | Absence of β-lactam ring |
The lower coefficients reflect distinct pharmacophores, aligning with ’s emphasis on substitution patterns and ring systems in similarity metrics .
Biological Activity
The compound 6-imino-11-methyl-2-oxo-7-(oxolan-2-ylmethyl)-N-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic molecule with potential biological activities that have garnered interest in medicinal chemistry. Its intricate tricyclic structure, characterized by the presence of multiple functional groups such as imino and carbonyl functionalities, suggests diverse interactions with biological targets. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Molecular Characteristics
- Molecular Formula : C21H25N5O3
- Molecular Weight : 395.5 g/mol
- CAS Number : 799251-12-0
The compound's unique structure enhances its solubility and stability while providing distinct reactivity profiles. The presence of an oxolan group is particularly noteworthy for its potential to improve interactions with biological targets.
Structural Comparison
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 6-imino-11-methyl-2-oxo-N-(oxolan-2-ylmethyl)-7-prop-2-enyl | C20H24N4O3 | Similar tricyclic structure; potential for different biological activity |
| Ethyl 6-(2-chloro-6-fluorobenzoyl)imino | C21H26ClF1N4O3 | Contains fluorine substituent; potential for enhanced biological activity |
| Ethyl 7-(3-methoxyphenyl)imino | C20H25N5O3 | Different phenolic substituent; altered reactivity |
Antimicrobial Properties
Preliminary studies indicate that 6-imino-11-methyl-2-oxo may exhibit antimicrobial properties. Research has shown that compounds with similar structural features can inhibit microbial growth by disrupting cellular functions or inhibiting specific enzymatic pathways. The mechanism of action is likely related to the compound's ability to bind to molecular targets such as enzymes or receptors, thereby affecting normal cellular processes.
Anticancer Activity
The compound has also been investigated for its potential anticancer properties. Studies suggest that it may inhibit specific pathways involved in cell proliferation and survival. For instance, its structural components may interact with cancer cell receptors or enzymes critical for tumor growth and metastasis.
The proposed mechanism of action involves the compound's interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for cell survival.
- Receptor Binding : It could bind to receptors that regulate cell growth and apoptosis, leading to altered signaling pathways.
- DNA Interaction : Potential interactions with nucleic acids may disrupt replication or transcription processes in rapidly dividing cells.
Study on Antimicrobial Activity
In a study assessing the antimicrobial efficacy of structurally similar compounds, it was found that variations in substituents significantly affected microbial inhibition levels. The results indicated that compounds with enhanced hydrophobicity or specific functional groups exhibited greater antimicrobial activity compared to simpler analogs .
Research on Anticancer Effects
A recent investigation into the anticancer properties of triazatricyclo compounds demonstrated promising results against various cancer cell lines. The study highlighted that modifications in the compound's structure could lead to increased potency and selectivity towards cancer cells while minimizing toxicity to normal cells .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
